3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide
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Overview
Description
The compound “3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the phenyl and propanamide groups. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the amide group (-CONH2) could participate in hydrolysis reactions, while the chloro groups (-Cl) could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could affect its solubility in different solvents .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating various human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional (3D) coverage of molecules. Pyrrolidine derivatives, including those with sulfonamide moieties, are investigated for their target selectivity and bioactivity. The versatility of pyrrolidine in synthesizing bioactive molecules with diverse biological profiles highlights its significance in drug discovery efforts (Li Petri et al., 2021).
Sulfonamides in Therapeutics
Sulfonamide compounds are a significant class of synthetic antibiotics and have been incorporated into a wide range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in drugs underscores its importance in therapeutic applications. Novel drug development continues to explore sulfonamides for their potential as selective antiglaucoma drugs, antitumor agents, and treatments for other diseases, demonstrating the ongoing research interest and application potential of sulfonamide derivatives in medicinal chemistry (Carta et al., 2012).
Chemical Inhibitors and Drug Metabolism
The structural features of compounds similar to 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide, particularly those involving pyrrolidine and sulfonamide groups, find applications in the development of chemical inhibitors targeting various enzymatic processes. Such inhibitors play crucial roles in studying drug metabolism, elucidating the contribution of different cytochrome P450 isoforms, and preventing potential drug-drug interactions. This research facilitates a better understanding of metabolic pathways and aids in the safer design of therapeutic agents (Khojasteh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-8-7-13(17)15-11-3-5-12(6-4-11)20(18,19)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCLZZPEVUWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide |
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